molecular formula C6H6N2O4S B13652235 Ethyl 5-nitroisothiazole-3-carboxylate

Ethyl 5-nitroisothiazole-3-carboxylate

Cat. No.: B13652235
M. Wt: 202.19 g/mol
InChI Key: FVGODAWLVWUWCZ-UHFFFAOYSA-N
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Description

Ethyl 5-nitroisothiazole-3-carboxylate is a nitro-substituted isothiazole derivative with a carboxylate ester functional group. The nitro group at the 5-position likely enhances electrophilic reactivity and influences stability, solubility, and intermolecular interactions compared to other substituents .

Properties

IUPAC Name

ethyl 5-nitro-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-2-12-6(9)4-3-5(8(10)11)13-7-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGODAWLVWUWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitroisothiazole-3-carboxylate typically involves the nitration of isothiazole derivatives followed by esterification. One common method includes the reaction of isothiazole with nitric acid to introduce the nitro group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Scientific Research Applications

Ethyl 5-nitroisothiazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-nitroisothiazole-3-carboxylate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound targets bacterial enzymes and disrupts essential metabolic pathways, resulting in cell death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure 5-Position Substituent Molecular Formula Key Properties
Ethyl 5-nitroisothiazole-3-carboxylate Isothiazole Nitro (-NO₂) C₆H₆N₂O₄S High electrophilicity; potential instability due to nitro group
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Isoxazole Hydroxymethyl (-CH₂OH) C₇H₉NO₄ Polar, hygroscopic; reactive hydroxyl group
Ethyl 5-cyclopropylisoxazole-3-carboxylate Isoxazole Cyclopropyl C₉H₁₁NO₃ Lipophilic; enhanced steric bulk
Ethyl 5-oxopyrrolidine-3-carboxylate Pyrrolidone Oxo (=O) C₇H₁₁NO₃ Flexible ring; hydrogen-bonding capability

Reactivity and Stability

  • Hydroxymethyl Group : Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate exhibits higher polarity and reactivity due to the hydroxyl group, which may participate in esterification or oxidation reactions .

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